(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride
Overview
Description
(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride is an organic compound primarily used as an intermediate in organic synthesis. This compound is characterized by its unique stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride can be achieved through various organic synthesis methods. One common approach involves the fluorination of tetrahydro-2H-pyran-4-amine under controlled conditions to introduce the fluorine atom at the desired position. The reaction conditions typically include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, along with appropriate solvents and temperature control to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and safety, often incorporating advanced techniques such as automated reaction monitoring and purification systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents like sodium hydride or various halogenating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction could produce fluorinated amines or hydrocarbons. Substitution reactions can lead to a wide range of derivatives, depending on the substituent introduced .
Scientific Research Applications
(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways and target specific molecular mechanisms.
Industry: Utilized in the production of specialty chemicals and materials, where its unique properties can enhance product performance and functionality .
Mechanism of Action
The mechanism of action of (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity for certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine: The non-hydrochloride form of the compound, which may exhibit different solubility and reactivity properties.
Fluorinated triazoles and tetrazoles: Compounds with similar fluorine-containing structures, often used in pharmaceuticals and materials science.
Fluorinated triphenylenes: Another class of fluorinated compounds with unique chemical and physical properties, used in liquid crystals and other advanced materials.
Uniqueness
This makes it a valuable intermediate in organic synthesis and a subject of interest in various fields of scientific research .
Properties
IUPAC Name |
(3R,4S)-3-fluorooxan-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-3-8-2-1-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZWPWDEIMDHFF-FHAQVOQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@H]1N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630815-55-2 | |
Record name | 2H-Pyran-4-amine, 3-fluorotetrahydro-, hydrochloride (1:1), (3R,4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630815-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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